molecular formula C6H10ClN3O2S B587045 (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride CAS No. 1246816-16-9

(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride

Cat. No. B587045
M. Wt: 227.699
InChI Key: IKEURONJLPUALY-FOMJDCLLSA-N
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Patent
US06706927B2

Procedure details

A solution of 1,1,1-trifluoro-4-(methylphenyl)-3-butyn-2-one (3, 10 mmol) in ethanol (100 mL) is refluxed with 4-sulfamylphenyl hydrazine hydrochloride (4, 12 mmol) for 4 h. The reaction mixture is cooled and diluted with water. The precipitated crude 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide is filtered and recrystallized.
Name
1,1,1-trifluoro-4-(methylphenyl)-3-butyn-2-one
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3](=O)[C:4]#[C:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1C.Cl.[S:17]([C:21]1[CH:26]=[CH:25][C:24]([NH:27][NH2:28])=[CH:23][CH:22]=1)(=[O:20])(=[O:19])[NH2:18].[CH2:29](O)C>O>[CH3:29][C:9]1[CH:8]=[CH:7][C:6]([C:5]2[N:27]([C:24]3[CH:23]=[CH:22][C:21]([S:17]([NH2:18])(=[O:20])=[O:19])=[CH:26][CH:25]=3)[N:28]=[C:3]([C:2]([F:1])([F:14])[F:15])[CH:4]=2)=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
1,1,1-trifluoro-4-(methylphenyl)-3-butyn-2-one
Quantity
10 mmol
Type
reactant
Smiles
FC(C(C#CC1=C(C=CC=C1)C)=O)(F)F
Name
Quantity
12 mmol
Type
reactant
Smiles
Cl.S(N)(=O)(=O)C1=CC=C(C=C1)NN
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
The precipitated crude 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=C1)C1=CC(=NN1C1=CC=C(C=C1)S(=O)(=O)N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06706927B2

Procedure details

A solution of 1,1,1-trifluoro-4-(methylphenyl)-3-butyn-2-one (3, 10 mmol) in ethanol (100 mL) is refluxed with 4-sulfamylphenyl hydrazine hydrochloride (4, 12 mmol) for 4 h. The reaction mixture is cooled and diluted with water. The precipitated crude 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide is filtered and recrystallized.
Name
1,1,1-trifluoro-4-(methylphenyl)-3-butyn-2-one
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3](=O)[C:4]#[C:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1C.Cl.[S:17]([C:21]1[CH:26]=[CH:25][C:24]([NH:27][NH2:28])=[CH:23][CH:22]=1)(=[O:20])(=[O:19])[NH2:18].[CH2:29](O)C>O>[CH3:29][C:9]1[CH:8]=[CH:7][C:6]([C:5]2[N:27]([C:24]3[CH:23]=[CH:22][C:21]([S:17]([NH2:18])(=[O:20])=[O:19])=[CH:26][CH:25]=3)[N:28]=[C:3]([C:2]([F:1])([F:14])[F:15])[CH:4]=2)=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
1,1,1-trifluoro-4-(methylphenyl)-3-butyn-2-one
Quantity
10 mmol
Type
reactant
Smiles
FC(C(C#CC1=C(C=CC=C1)C)=O)(F)F
Name
Quantity
12 mmol
Type
reactant
Smiles
Cl.S(N)(=O)(=O)C1=CC=C(C=C1)NN
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
The precipitated crude 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=C1)C1=CC(=NN1C1=CC=C(C=C1)S(=O)(=O)N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.